2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one
Overview
Description
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one is a useful research compound. Its molecular formula is C6H3Cl2N3O and its molecular weight is 204.01 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that similar compounds have been used to prepare analogues that inhibit dpp-iv , a protein involved in glucose metabolism.
Mode of Action
Based on its potential role as a dpp-iv inhibitor , it may interact with this enzyme to prevent its activity, thereby influencing glucose metabolism.
Biochemical Pathways
If it acts as a dpp-iv inhibitor , it could impact the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis.
Result of Action
If it acts as a dpp-iv inhibitor , it could potentially lower blood glucose levels without causing risks such as weight gain and hypoglycemia.
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and proliferation. Additionally, this compound can bind to nucleic acids, influencing processes such as DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation. By affecting these pathways, this compound can alter gene expression and cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in cell survival, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit kinases by occupying their active sites, preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of kinase activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues or organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, where it is converted into metabolites that can be more easily excreted. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for causing side effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can affect the compound’s localization and concentration within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate kinase activity. These localization patterns can determine the compound’s specific effects on cellular processes .
Properties
IUPAC Name |
2,4-dichloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMUFDAQGZNNIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.